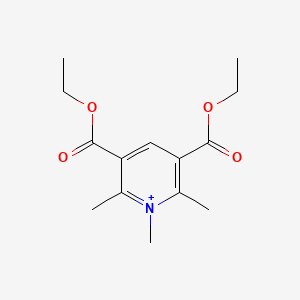
Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- is a heterocyclic organic compound that belongs to the pyridinium family This compound is characterized by its pyridine ring substituted with ethoxycarbonyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- typically involves the reaction of 2,6-dimethyl-3,5-bis(ethoxycarbonyl)-1,2-dihydropyridines with suitable reagents. One common method is the electrolytic oxidation of these dihydropyridines in acetonitrile on platinum electrodes . This process forms free cation radicals, which subsequently undergo deprotonation to neutral radicals and disproportionation to yield the desired pyridinium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrolytic oxidation processes, utilizing advanced electrochemical cells and optimized reaction conditions to ensure high yield and purity. The use of platinum electrodes and acetonitrile as the solvent is crucial for the efficient formation of the pyridinium cations .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Electrolytic oxidation in acetonitrile on platinum electrodes.
Reduction: Can be reduced using suitable reducing agents under controlled conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxycarbonyl groups.
Major Products
The major products formed from these reactions include pyridinium cations, neutral radicals, and substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- involves its interaction with molecular targets through its pyridinium cation. The compound can participate in redox reactions, forming cation radicals that can further react with other molecules. This redox activity is crucial for its biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers.
2,6-Dimethyl-3,5-bis(ethoxycarbonyl)-1,2-dihydropyridines: Precursor to the pyridinium compound, used in similar synthetic applications.
Uniqueness
Its ability to form stable cation radicals and participate in various redox reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
59348-50-4 |
|---|---|
Fórmula molecular |
C14H20NO4+ |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
diethyl 1,2,6-trimethylpyridin-1-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C14H20NO4/c1-6-18-13(16)11-8-12(14(17)19-7-2)10(4)15(5)9(11)3/h8H,6-7H2,1-5H3/q+1 |
Clave InChI |
BZWIZGKGPWOKCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C([N+](=C1C)C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


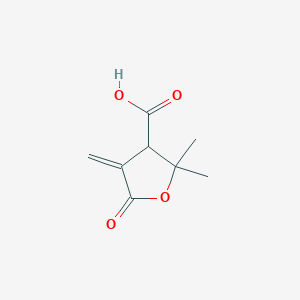
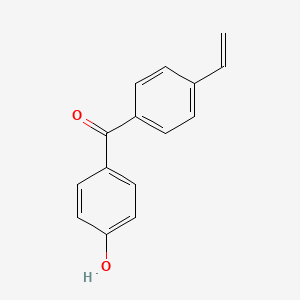
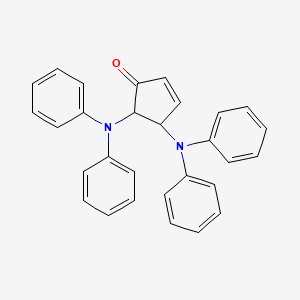
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)
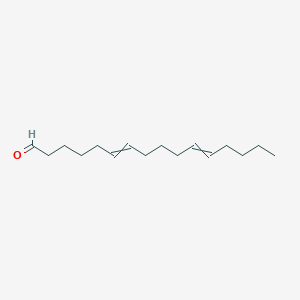
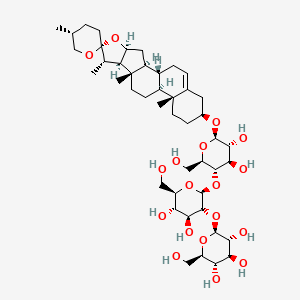
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)


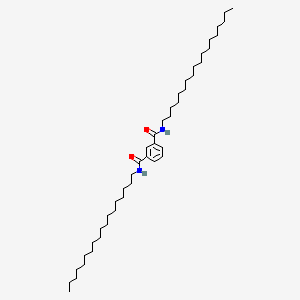
![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)
![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
